molecular formula C14H16BrN3O3 B6061173 4-bromo-N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

4-bromo-N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B6061173
M. Wt: 354.20 g/mol
InChI Key: LEKXYKXIQPEYLK-UHFFFAOYSA-N
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Description

4-bromo-N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 4-bromo-N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with 4-aminoveratrole under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

4-bromo-N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent. It may exhibit biological activity that could be useful in the development of new drugs.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use in research.

Comparison with Similar Compounds

4-bromo-N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    4-bromo-N-(3,4-dimethoxyphenyl)benzamide: This compound has a similar structure but lacks the pyrazole ring, which may result in different chemical and biological properties.

    4-bromo-N-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxamide: This compound is similar but does not have the ethyl group, which could affect its reactivity and interactions.

Properties

IUPAC Name

4-bromo-N-(3,4-dimethoxyphenyl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O3/c1-4-18-13(10(15)8-16-18)14(19)17-9-5-6-11(20-2)12(7-9)21-3/h5-8H,4H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKXYKXIQPEYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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